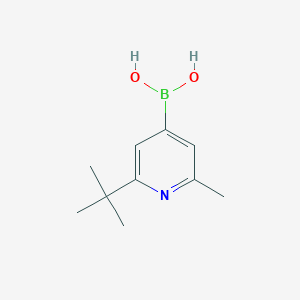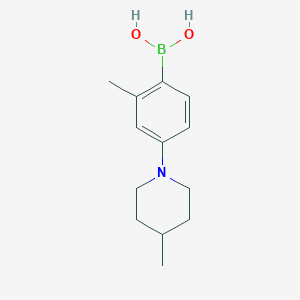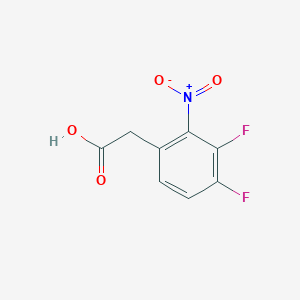![molecular formula C6H11BF3K B14089361 potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)
potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide typically involves the reaction of hex-3-en-3-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Hex-3-en-3-ylboronic acid+Potassium fluoride+Trifluoroboric acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in solid form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in substitution reactions, where the boron atom forms a bond with an electrophilic carbon atom. This process is facilitated by the presence of a palladium catalyst, which activates the electrophilic carbon for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium trifluoro(hex-1-yn-1-yl)boranuide
Uniqueness
Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Unlike other potassium trifluoroborates, it has a hex-3-en-3-yl group that provides additional versatility in chemical reactions, particularly in forming complex organic molecules through cross-coupling reactions.
Propiedades
Fórmula molecular |
C6H11BF3K |
|---|---|
Peso molecular |
190.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-3-5-6(4-2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1/b6-5+; |
Clave InChI |
SSNAXSDQNGIIBT-IPZCTEOASA-N |
SMILES isomérico |
[B-](/C(=C/CC)/CC)(F)(F)F.[K+] |
SMILES canónico |
[B-](C(=CCC)CC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14089281.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)
![1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14089305.png)

![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)
![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)


![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)



